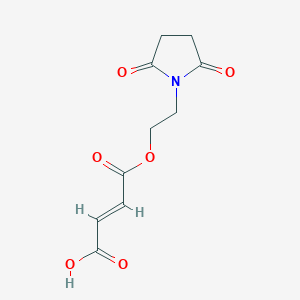

(E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid

Description

(E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid (CAS: 2101811-41-8) is a synthetic compound characterized by a conjugated α,β-unsaturated ester system linked to a pyrrolidine-2,5-dione (succinimide) moiety via an ethoxy spacer. Its (E)-stereochemistry at the double bond distinguishes it from its (Z)-isomer, which may influence its reactivity, stability, and biological interactions .

Properties

IUPAC Name |

(E)-4-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6/c12-7-1-2-8(13)11(7)5-6-17-10(16)4-3-9(14)15/h3-4H,1-2,5-6H2,(H,14,15)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWUWAPJWBBZTN-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)CCOC(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2101811-41-8 | |

| Record name | (E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2101811418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-4-(2-(2,5-DIOXOPYRROLIDIN-1-YL)ETHOXY)-4-OXOBUT-2-ENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3DP2Y4BV5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl ethyl ether with maleic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Bioconjugation and Cross-Linking

The NHS ester group enables amine-selective coupling , making the compound valuable for protein modification and antibody-drug conjugate (ADC) synthesis:

-

Reaction with primary amines :

Example: Conjugation with 6-amino-hexyl-Mifepristone in DMF, yielding maleimide-linked prodrugs .

| Application | Reagents/Proteins Targeted | Outcome | Source |

|---|---|---|---|

| ADC synthesis | Antibodies, peptides | Stable amide linkages for targeted therapy | |

| Prodrug activation | Hydrazides, amino alcohols | pH-sensitive drug release |

Hydrolysis and Stability

The compound undergoes hydrolysis under aqueous conditions, affecting its shelf life and reactivity:

-

Acidic hydrolysis : Cleavage of the ester bond to form maleic acid derivatives.

-

Basic hydrolysis : Accelerated degradation via saponification .

| Condition | Degradation Product | Impact |

|---|---|---|

| pH < 3 | Maleic acid + NHS-alcohol | Loss of conjugation capability |

| pH > 8 | Sodium salts of hydrolyzed fragments | Reduced bioactivity |

Polymorphic Behavior

Crystallization conditions influence its solid-state forms, impacting solubility and dissolution rates:

| Polymorph | XRPD Peaks (2θ ± 0.2°) | Stability | Application Relevance | Source |

|---|---|---|---|---|

| Form A | 11.6, 21.1, 24.4, 27.5, 28.0 | High | Preferred for formulations | |

| Form B | 6.4, 17.6, 19.0, 21.3, 24.5 | Moderate | Requires stabilization |

Pharmaceutical Relevance

As an intermediate in diroximel fumarate synthesis, it undergoes further esterification to produce prodrugs with improved gastrointestinal tolerability . Key quality control parameters include:

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C10H11NO6 and a molecular weight of 241.20 g/mol. It features a unique structure that includes a dioxopyrrolidine moiety, which is significant for its biological activity. The presence of the ethoxy group enhances its solubility and bioavailability, making it a candidate for drug formulation.

Treatment of Multiple Sclerosis

One of the primary applications of (E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid is in the treatment of relapsing forms of multiple sclerosis (MS). Diroximel fumarate, a prodrug related to this compound, is already approved for treating MS. Research indicates that compounds with similar structures may exhibit neuroprotective effects and reduce inflammation in MS models .

Bone Targeting Agents

Recent studies have investigated the use of this compound as a bone-targeting agent. It has been shown to bind to bone mineral effectively, which could enhance the delivery of therapeutic agents directly to bone tissues. This property is particularly beneficial for conditions like osteoporosis, where targeted drug delivery can improve treatment outcomes .

Case Study 1: Neuroprotective Effects in MS Models

A study published in Pharmaceutical Research demonstrated that this compound exhibited significant neuroprotective effects in animal models of MS. The compound was found to reduce demyelination and promote remyelination processes, suggesting its potential as a therapeutic agent for MS .

Case Study 2: Efficacy in Bone Regeneration

Another research article highlighted the compound's efficacy in promoting bone regeneration in osteoporotic models. The study indicated that the compound could enhance osteoblast activity and inhibit osteoclast formation, leading to improved bone density and strength .

Mechanism of Action

The mechanism of action of (E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(Z)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic Acid

The (Z)-isomer shares the same molecular formula but differs in stereochemistry. This geometric isomerism can lead to distinct physicochemical properties:

- Stability : Conjugated (E)-alkenes are generally more thermodynamically stable than (Z)-isomers due to reduced steric strain.

- Synthetic Utility : The (Z)-isomer is less commonly reported in literature, suggesting the (E)-form is preferentially synthesized or isolated in pharmaceutical intermediates .

4-Oxo-4-pyrrolidin-1-yl-but-2-enoic Acid

This compound lacks the ethoxy linker and succinimide group, instead featuring a pyrrolidine ring directly attached to the α,β-unsaturated carbonyl. Key differences include:

The ethoxy-succinimide moiety in the target compound enhances its ability to act as a prodrug or conjugate, whereas the simpler pyrrolidine analog may serve as a building block in heterocyclic chemistry .

Timolol EP Impurity E (CAS: 1026075-53-5)

This impurity of the beta-blocker timolol contains a morpholine-thiadiazole system and a (Z)-configured α,β-unsaturated ester:

- Structural Divergence : While both compounds share an α,β-unsaturated ester, Timolol Impurity E incorporates a morpholine-thiadiazole pharmacophore absent in the target compound.

- Biological Implications : The morpholine-thiadiazole group in Timolol Impurity E may confer unintended receptor interactions, necessitating strict regulatory control in drug formulations .

- Synthetic Pathways : The target compound’s synthesis likely avoids complex heterocycles like thiadiazoles, simplifying purification .

Aleglitazar (CAS: N/A)

Aleglitazar, a dual PPAR-α/γ agonist, features a benzothiophene core and an oxazole-ether chain. Comparative insights:

- Pharmacophore Design : Aleglitazar’s oxazole-ether chain mimics the ethoxy-succinimide linker in the target compound but targets nuclear receptors rather than serving as a reactive intermediate.

- Metabolic Stability : The succinimide group in the target compound may undergo hydrolysis more readily than Aleglitazar’s oxazole, affecting bioavailability .

Biological Activity

(E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid, commonly referred to by its CAS number 2101811-41-8, is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H11NO6, with a molecular weight of approximately 241.20 g/mol. The compound features a dioxopyrrolidine moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H11NO6 |

| Molecular Weight | 241.20 g/mol |

| Stereochemistry | Achiral |

| Charge | Neutral |

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the context of neuropharmacology and pain management.

Anticonvulsant Activity

A study focused on hybrid compounds derived from pyrrolidine derivatives demonstrated that certain analogs exhibited potent anticonvulsant properties. Specifically, compound 22 from the study showed significant efficacy in various seizure models, including the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. The effective doses were reported as follows:

- ED50 MES : 23.7 mg/kg

- ED50 6 Hz : 22.4 mg/kg

- ED50 scPTZ : 59.4 mg/kg

The proposed mechanism involves inhibition of sodium/calcium currents and antagonism of the transient receptor potential vanilloid 1 (TRPV1) receptor, which are crucial pathways in seizure activity modulation .

Antinociceptive Properties

In addition to its anticonvulsant effects, this compound has shown promise in alleviating pain. The study indicated that compound 22 also displayed efficacy in formalin-induced tonic pain models, suggesting its potential utility in neuropathic pain treatment .

The biological activity of this compound may be attributed to its interaction with multiple molecular targets. The dioxopyrrolidine structure allows for binding to various receptors involved in pain and seizure pathways. This multitargeted approach enhances its therapeutic potential in treating complex conditions like epilepsy and chronic pain syndromes.

Case Studies

Several studies have investigated the effects of related compounds with similar structures:

- Multitargeted Compounds : A focused set of hybrid pyrrolidine derivatives demonstrated broad-spectrum protective activity across various models, indicating that structural modifications can yield compounds with enhanced efficacy against seizures and pain .

- Synthesis and Biological Evaluation : Research into the synthesis of these compounds often highlights their utility as building blocks for more complex molecules aimed at specific biological targets .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing (E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid?

- Methodological Answer : A common approach involves coupling activated esters (e.g., 2,5-dioxopyrrolidin-1-yl derivatives) with α,β-unsaturated carboxylic acids. For example, reacting (E)-4-oxobut-2-enoic acid with 2-(2,5-dioxopyrrolidin-1-yl)ethanol under Mitsunobu conditions or carbodiimide-mediated coupling. Characterization via -NMR and HPLC-MS is critical to confirm stereochemistry and purity .

Q. How can the reactivity of the α,β-unsaturated ketone moiety in this compound be exploited for further derivatization?

- Methodological Answer : The conjugated enone system undergoes Michael additions, cycloadditions, or nucleophilic attacks. For instance, reacting with amines (e.g., 2-amino-1,3,4-thiadiazoles) to form imidazolo-thiadiazole derivatives. Reaction conditions (pH, solvent polarity) must be optimized to avoid side reactions like polymerization .

Q. What spectroscopic techniques are essential for structural elucidation?

- Methodological Answer :

- - and -NMR to confirm the (E)-configuration and substitution patterns.

- IR spectroscopy for carbonyl (C=O) and hydroxyl (-OH) stretching frequencies.

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

Cross-referencing with computational methods (e.g., DFT for chemical shift predictions) resolves ambiguities .

Advanced Research Questions

Q. How does the electronic nature of the pyrrolidin-1-yl group influence the compound’s stability in aqueous media?

- Methodological Answer : The electron-withdrawing dioxopyrrolidinyl group increases electrophilicity of the adjacent carbonyl, accelerating hydrolysis. Stability studies (pH 2–9, 25–37°C) with HPLC monitoring reveal degradation kinetics. Buffered solutions (e.g., phosphate, pH 7.4) are recommended for in vitro assays to minimize decomposition .

Q. What strategies address contradictory spectral data in characterizing byproducts during synthesis?

- Methodological Answer : Contradictions (e.g., unexpected -NMR peaks) may arise from tautomerism or residual solvents. Use multi-technique validation:

- 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

- X-ray crystallography for absolute configuration.

- TGA-DSC to detect solvates or polymorphs .

Q. How can this compound serve as a precursor for spirocyclic or fused heterocycles with pharmacological relevance?

- Methodological Answer : The α,β-unsaturated system reacts with bifunctional nucleophiles (e.g., hydrazines) to form pyridazinones or spiroimidazoles. For example, treatment with semicarbazide under acidic conditions yields spiro-pyrazolo derivatives. Biological screening (e.g., antiproliferative assays) should follow WHO guidelines for reproducibility .

Q. What computational models predict the compound’s interaction with biological targets (e.g., integrase enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to HIV-1 integrase. Parameterize force fields using DFT-optimized geometries (B3LYP/6-31G*). Validate with in vitro enzymatic inhibition assays and correlate IC with computed binding energies .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported antiproliferative activities of structurally analogous compounds?

- Methodological Answer : Variations may stem from assay conditions (cell lines, incubation time) or impurity profiles. Standardize protocols (e.g., NCI-60 panel) and quantify impurities via LC-MS. Cross-validate with SAR studies focusing on substituent effects (e.g., electron-withdrawing groups on the pyrrolidinyl ring) .

Methodological Notes

- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction yields, varying catalysts (e.g., EDCI vs. DCC), solvents (DMF vs. THF), and temperatures .

- Theoretical Frameworks : Link reactivity to frontier molecular orbital theory (HOMO-LUMO gaps) for predicting regioselectivity in cycloadditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.